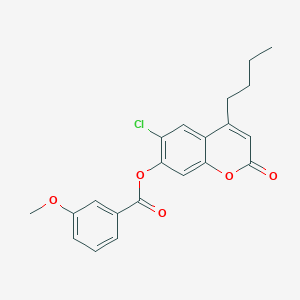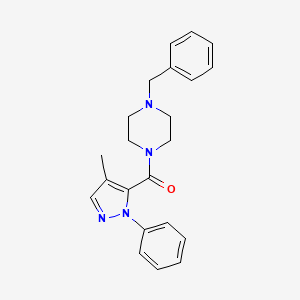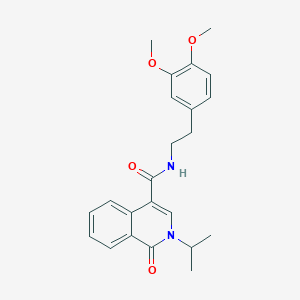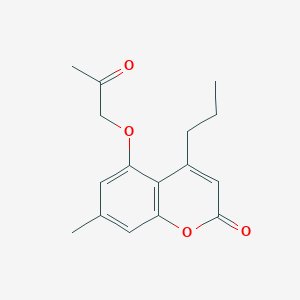![molecular formula C24H27NO5 B11152928 3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152928.png)
3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a benzyl group, a morpholine ring, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-2H-chromen-2-one with benzyl bromide in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with 2-hydroxy-3-(morpholin-4-yl)propyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one core may produce dihydro derivatives.
Scientific Research Applications
3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity. The chromen-2-one core may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrile
- 4-benzyl-2-hydroxy-3-morpholinone
- methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate
Uniqueness
Compared to similar compounds, 3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-benzyl-7-(2-hydroxy-3-morpholin-4-ylpropoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C24H27NO5/c1-17-21-8-7-20(29-16-19(26)15-25-9-11-28-12-10-25)14-23(21)30-24(27)22(17)13-18-5-3-2-4-6-18/h2-8,14,19,26H,9-13,15-16H2,1H3 |
InChI Key |
IHQFKSNIOOZCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCOCC3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-({[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152854.png)

![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11152867.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11152871.png)
![2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid](/img/structure/B11152872.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11152875.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152879.png)
![5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11152887.png)

![5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11152900.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152903.png)


![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide](/img/structure/B11152936.png)
